Methyl (2R,3R)-rel-3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxylate
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Overview
Description
Methyl (2R,3R)-rel-3-Aminobicyclo[221]hept-5-ene-2-carboxylate is a bicyclic compound with a unique structure that includes an amino group and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2R,3R)-rel-3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxylate typically involves a series of steps starting from readily available precursors. One common method involves the Diels-Alder reaction between a diene and a dienophile to form the bicyclic structure, followed by functional group modifications to introduce the amino and ester groups .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as crystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Methyl (2R,3R)-rel-3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Methyl (2R,3R)-rel-3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of polymers and materials with specific properties.
Mechanism of Action
The mechanism by which Methyl (2R,3R)-rel-3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxylate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions, while the ester group can participate in esterification or hydrolysis reactions. These interactions can modulate biological pathways and influence the compound’s activity .
Comparison with Similar Compounds
Similar Compounds
Methyl bicyclo[2.2.1]hept-5-ene-2-carboxylate: A similar compound with a different functional group arrangement.
Dimethyl bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate: Another derivative with two ester groups.
Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid: A related compound with a carboxylic acid group instead of an ester
Properties
Molecular Formula |
C18H26N2O4 |
---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
methyl 3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate |
InChI |
InChI=1S/2C9H13NO2/c2*1-12-9(11)7-5-2-3-6(4-5)8(7)10/h2*2-3,5-8H,4,10H2,1H3 |
InChI Key |
QFFHXVQYEQYPTM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1C2CC(C1N)C=C2.COC(=O)C1C2CC(C1N)C=C2 |
Origin of Product |
United States |
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